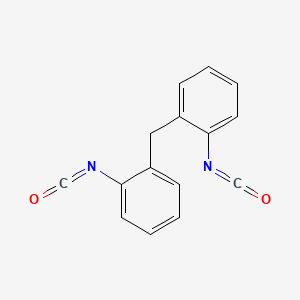

Diphenylmethane-2,2'-diisocyanate

概要

説明

Diphenylmethane-2,2’-diisocyanate, also known as methylene diphenyl diisocyanate, is an aromatic diisocyanate. It is widely used in the production of polyurethanes, which are essential in various industries such as construction, automotive, and furniture. This compound is known for its reactivity with polyols, leading to the formation of polyurethane foams, elastomers, and coatings .

準備方法

Preparation by Decomposition of Methylene Diphenyl Dicarbamate (MDC)

One of the well-documented methods involves the thermal decomposition of methylene diphenyl dicarbamate (MDC) to produce diphenylmethane diisocyanate (MDI), including the 2,2'-isomer. This method uses zinc oxide as a catalyst and an inert solvent to facilitate the reaction.

Process Details

Catalyst : Zinc oxide prepared by impregnating activated carbon (with specific surface area 700–1000 m²/g, pore volume 0.3–1.0 cm³/g, mean pore size 5–25 nm) with a zinc salt solution (e.g., zinc acetate or zinc nitrate, 0.1–0.5 mol/L zinc ion concentration), followed by drying (100–150°C for 1–5 hours) and roasting (300–500°C for 1–6 hours in air) to remove the activated carbon and yield zinc oxide catalyst.

-

- Temperature: 150–300°C (preferably 180–230°C)

- Catalyst amount: 0.01–5% of the mass of the inert solvent

- Inert solvent: 5–100 times the mass of MDC; typical solvents include dibutyl phthalate, dimethyl phthalate, dioctyl phthalate, methyl carbonate, diethyl carbonate, dipropyl carbonate, and dibutyl carbonate.

- Reaction time: Approximately 40 minutes under nitrogen atmosphere with agitation.

Outcomes : High conversion efficiency of MDC (up to 99.9%) and MDI yield around 72.2% have been reported. The process benefits from lower reaction temperatures and reduced solvent consumption compared to prior art, improving yield and environmental footprint.

Summary Table: Decomposition of MDC to MDI

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Zinc oxide (0.01–5% w/w solvent) | Prepared via impregnation and roasting |

| Catalyst preparation temp. | Drying: 100–150°C; Roasting: 300–500°C | Roasting time 1–6 hours |

| Reaction temperature | 150–300°C (preferably 180–230°C) | Nitrogen atmosphere |

| Solvent amount | 5–100 times MDC mass | Dibutyl phthalate, dimethyl phthalate, etc. |

| Reaction time | ~40 minutes | Agitated, inert atmosphere |

| MDC conversion | ~99.9% | High efficiency |

| MDI yield | ~72.2% | Including 2,2'-MDI isomer |

This method is described in detail in patent CN103772240B and is notable for its catalytic efficiency and reduced solvent use, making it industrially attractive.

Phosgenation of Diphenylmethane Polyamines

Another principal industrial route to diphenylmethane diisocyanates, including the 2,2'-isomer, is the phosgenation of diphenylmethane polyamines derived from the condensation of aniline and formaldehyde.

Process Overview

-

- Condensation of aniline and formaldehyde in molar ratios between 20:1 and 1.6:1.

- Acid catalyst is used, with aniline to acid catalyst ratios ranging from 20:1 to 1:1.

- Initial reaction at 20–100°C, followed by heating to 100–250°C.

- Neutralization of the reaction mixture with bases such as sodium hydroxide.

- Separation of organic and aqueous phases, washing, and purification by distillation or crystallization to remove excess aniline and impurities.

-

- The purified polyamine is reacted with phosgene in an inert organic solvent (chlorinated or aromatic hydrocarbons such as monochlorobenzene, dichlorobenzenes, trichlorobenzenes, toluenes, or xylenes).

- Reaction conditions: 50–250°C, pressures from ambient to 50 bar.

- The crude MDI mixture contains various isomers including 2,2'-MDI, 2,4'-MDI, 4,4'-MDI, and polymeric MDI (PMDI).

-

- The crude mixture is heated (170–260°C) and subjected to distillation under reduced pressure.

- Distillation columns with stripping and rectification sections operate at 100–260°C and 50–200°C respectively, under vacuum (0.5–50 mmHg).

- This facilitates separation of lower boiling 2,2'- and 2,4'-MDI isomers from higher boiling 4,4'-MDI and PMDI.

Advantages

- Control over isomer content allows tailoring of 2,2'-MDI concentration.

- Produces MDI mixtures with reduced primary aromatic amines, enhancing suitability for food-grade applications.

- Flexibility in adjusting 4,4'-MDI content for reactivity optimization.

This method is detailed in patent US20130172604A1 and is widely used in commercial MDI production.

Copper-Catalyzed Preparation Method

A more recent approach involves copper-based catalysts for the preparation of diphenylmethane diisocyanate.

Key Features

- Utilizes copper or copper-nickel alloys as catalysts.

- The process involves catalytic reactions under controlled conditions to facilitate the formation of diphenylmethane diisocyanate.

- Solvents such as chlorobenzene are employed.

- The method emphasizes catalytic efficiency and selectivity towards desired isomers.

Details on this method are emerging from patent CN110423208A, which highlights the use of copper catalysts and specific reaction conditions to optimize yield and purity.

化学反応の分析

Types of Reactions

Diphenylmethane-2,2’-diisocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with polyols to form polyurethanes.

Substitution Reactions: Can react with amines, alcohols, and acids.

Common Reagents and Conditions

Polyols: Reacts with polyols under controlled temperatures to form polyurethanes.

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form urethanes.

Major Products

Polyurethanes: Formed by the reaction with polyols.

Ureas: Formed by the reaction with amines.

Urethanes: Formed by the reaction with alcohols.

科学的研究の応用

Polyurethane Production

MDI is predominantly used in the manufacture of polyurethane foams. These foams are categorized into two types:

- Rigid Polyurethane Foams : Used for thermal insulation in refrigeration and building applications. They provide excellent thermal resistance and structural integrity.

- Flexible Polyurethane Foams : Commonly found in furniture and automotive seating due to their comfort and durability.

The global demand for rigid polyurethane foams accounts for approximately 80% of MDI consumption .

Adhesives and Sealants

MDI serves as a crucial component in high-performance adhesives used in construction and automotive industries. Its strong bonding properties make it suitable for various substrates including wood, metal, and plastics. Additionally, MDI-based sealants are utilized for their durability and resistance to moisture .

Coatings

MDI is employed in producing coatings that offer protective finishes for various surfaces. These coatings are known for their chemical resistance and durability, making them ideal for industrial applications such as automotive finishes and protective coatings for machinery .

Elastomers

The compound is also used to create elastomers that exhibit excellent flexibility and resilience. These materials find applications in gaskets, seals, and other components that require elasticity under stress .

Health Impacts and Safety Considerations

While MDI has numerous industrial applications, it poses health risks primarily through inhalation or dermal exposure. Prolonged exposure can lead to respiratory issues such as asthma and hypersensitivity pneumonitis . Therefore, strict safety protocols are necessary during its handling:

- Personal Protective Equipment (PPE) : Use of gloves, masks, and protective clothing to minimize exposure.

- Ventilation : Ensuring adequate ventilation in workspaces where MDI is used to reduce inhalation risks.

Case Study 1: Occupational Exposure

A study conducted among workers exposed to MDI revealed a correlation between high exposure levels and the incidence of occupational asthma. The research highlighted the importance of monitoring air quality in workplaces using MDI to prevent respiratory diseases .

Case Study 2: Environmental Impact

Research indicates that MDI can react with water vapor in the air, leading to environmental concerns regarding its release during manufacturing processes. Studies have suggested implementing better containment measures to mitigate these risks .

作用機序

Diphenylmethane-2,2’-diisocyanate exerts its effects through the formation of strong covalent bonds with nucleophilic groups such as hydroxyl, amine, and carboxyl groups. This reactivity is primarily due to the presence of the isocyanate groups, which readily react with these nucleophiles to form urethanes, ureas, and other derivatives . The molecular targets include polyols, amines, and alcohols, leading to the formation of polyurethanes, ureas, and urethanes .

類似化合物との比較

Similar Compounds

Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.

Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.

Isophorone Diisocyanate (IPDI): Employed in the production of light-stable polyurethanes

Uniqueness

Diphenylmethane-2,2’-diisocyanate is unique due to its aromatic structure, which provides enhanced rigidity and thermal stability to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials, such as in the automotive and construction industries .

生物活性

Diphenylmethane-2,2'-diisocyanate (also known as 2,2'-MDI) is a chemical compound widely used in the production of polyurethane foams and coatings. Its biological activity has garnered attention due to its potential health effects, particularly in occupational settings where exposure is prevalent. This article aims to provide a comprehensive overview of the biological activity of 2,2'-MDI, including its toxicity, genotoxicity, and potential carcinogenic effects.

- Chemical Formula : C15H10N2O2

- CAS Number : 2536-05-2

- Molecular Weight : 250.25 g/mol

Acute Toxicity

Acute inhalation studies have shown that 2,2'-MDI can cause significant respiratory irritation. The median lethal concentration (LC50) for a four-hour exposure in rats was reported as 490 mg/m³ . Symptoms following exposure include:

- Labored breathing

- Sore throat

- Coughing

- Chest discomfort

Chronic exposure can lead to more severe conditions such as bronchitis and asthma-like symptoms, particularly in sensitized individuals .

Chronic Toxicity

Long-term studies indicate that exposure to 2,2'-MDI can result in chronic respiratory issues. In a study involving Wistar rats exposed to aerosol concentrations of 0.2, 1.0, or 6.0 mg/m³ for two years, significant pulmonary effects were noted at higher concentrations. These included:

- Increased lung weights

- Histopathological changes in the lungs

- Development of pulmonary adenomas in high-dose groups .

The study established a No Observed Adverse Effect Concentration (NOAEC) of 0.2 mg/m³ and a Lowest Observed Adverse Effect Concentration (LOAEC) of 1.0 mg/m³ based on observed lung damage.

Genotoxicity

The genotoxic potential of 2,2'-MDI has been evaluated through various assays. It has been shown to induce mutations in Salmonella typhimurium strain TA100 in the presence of metabolic activation but not without it . Additionally, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in human lymphocytes under both metabolic activation conditions and without it .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classified polymeric MDI as Group 3 ("Not classifiable as to its carcinogenicity to humans") due to insufficient evidence linking it directly to cancer . However, chronic exposure studies have indicated potential carcinogenic effects manifested as lung tumors in animal models .

Case Studies

- Occupational Exposure : A cohort study of workers exposed to MDI during polyurethane production revealed elevated rates of asthma and other respiratory diseases compared to non-exposed workers. Symptoms often developed after prolonged exposure and included chronic cough and wheezing .

- Animal Studies : In a chronic inhalation study with Wistar rats, those exposed to high concentrations exhibited significant lung pathology, including localized fibrosis and alveolar duct epithelialization . These findings highlight the risks associated with long-term exposure to MDI.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LC50 = 490 mg/m³; symptoms include respiratory irritation and labored breathing |

| Chronic Toxicity | NOAEC = 0.2 mg/m³; LOAEC = 1.0 mg/m³; lung tumors observed at high doses |

| Genotoxicity | Induces mutations in Salmonella; increases chromosomal aberrations in lymphocytes |

| Carcinogenicity | Classified as Group 3 by IARC; potential lung tumors in animal studies |

Q & A

Q. Basic: How do structural differences between MDI isomers (e.g., 2,2'-, 2,4'-, and 4,4'-MDI) influence their reactivity in polyurethane synthesis?

Answer:

The position of isocyanate (-NCO) groups on the aromatic rings determines steric hindrance and electronic effects. For example, 2,2'-MDI has both -NCO groups in the ortho position, leading to higher steric hindrance and slower reaction kinetics compared to 4,4'-MDI . This impacts crosslinking density in polyurethanes. To assess reactivity, researchers should:

- Conduct differential scanning calorimetry (DSC) to compare exothermic profiles during polymerization.

- Use Fourier-transform infrared spectroscopy (FTIR) to track -NCO consumption rates .

- Compare gel times under standardized conditions (e.g., 1:1 molar ratio with polyol at 25°C).

Q. Advanced: What methodologies are recommended for resolving contradictions in toxicity data between monomeric and polymeric forms of 2,2'-MDI?

Answer:

Conflicting toxicity data (e.g., LD50 discrepancies in monomeric vs. polymeric MDI) often arise from impurities, isomer ratios, or exposure routes. To address this:

- Purity assessment: Use gas chromatography-mass spectrometry (GC-MS) to quantify monomeric vs. oligomeric content in polymeric MDI .

- Exposure modeling: Apply computational toxicology tools (e.g., QSAR) to predict dose-response relationships for specific isomers .

- In vitro assays: Compare cytotoxicity in lung epithelial cells (e.g., A549) using standardized OECD guidelines for inhalation toxicity .

Q. Basic: What analytical techniques are most reliable for detecting trace 2,2'-MDI in environmental or biological samples?

Answer:

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 254 nm is widely used due to its sensitivity to aromatic compounds . For biological matrices (e.g., urine or serum):

- Derivatize free -NCO groups with 9-(methylaminomethyl)anthracene (MAMA) to enhance detectability .

- Validate recovery rates using spiked samples with known concentrations (e.g., 0.1–10 ppm).

Q. Advanced: How can researchers optimize the separation of 2,2'-MDI from isomer mixtures (e.g., 4,4'-MDI) during synthesis?

Answer:

Separation challenges arise due to similar boiling points. Effective methods include:

- Fractional crystallization: Exploit differences in melting points (e.g., 2,2'-MDI melts at ~40°C vs. 4,4'-MDI at ~39°C) by cooling the mixture to 0–5°C and filtering crystalline fractions .

- Distillation under reduced pressure: Use a spinning band column at <1 mmHg to achieve >95% purity .

- Chromatographic purification: Employ silica gel columns with toluene/ethyl acetate (9:1) as eluent .

Q. Basic: What safety protocols are critical when handling 2,2'-MDI in laboratory settings?

Answer:

- Ventilation: Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure .

- PPE: Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .

- Spill management: Neutralize spills with aqueous ammonia (5% v/v) to hydrolyze -NCO groups .

Q. Advanced: How does the incorporation of 2,2'-MDI into polyurethane foams affect their thermal stability compared to other isomers?

Answer:

2,2'-MDI-based foams exhibit lower thermal degradation onset temperatures (~200°C) than 4,4'-MDI foams (~220°C) due to steric strain in the polymer backbone. To evaluate:

- Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- Compare activation energies using the Flynn-Wall-Ozawa method .

- Analyze char residue via scanning electron microscopy (SEM) to assess crosslink stability .

Q. Basic: What biomarkers are validated for monitoring occupational exposure to 2,2'-MDI?

Answer:

- Urinary metabolites: Detect hydrolyzed 2,2'-methylenedianiline (MDA) using LC-MS/MS with a limit of quantification (LOQ) of 0.1 µg/L .

- Serum antibodies: Screen for IgG/IgE antibodies against MDI-albumin conjugates via ELISA .

Q. Advanced: What strategies improve the thermosensitive properties of 2,2'-MDI-modified polymers for controlled-release applications?

Answer:

特性

IUPAC Name |

1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABEENURMZTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883107 | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2536-05-2 | |

| Record name | 2,2′-MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethane-2,2'-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedi(phenyl isocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。